molecular formula C9H19N3O B15257519 1-[(3R)-piperidin-3-yl]-3-propylurea

1-[(3R)-piperidin-3-yl]-3-propylurea

Cat. No.: B15257519
M. Wt: 185.27 g/mol
InChI Key: ZMJZAMLUWRJLAI-MRVPVSSYSA-N
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Description

1-[(3R)-Piperidin-3-yl]-3-propylurea is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring, a common scaffold in bioactive molecules, with a stereospecific (R)-configuration at the 3-position, which is critical for selective interaction with biological targets . The molecule is functionalized with a propylurea side chain, a key pharmacophore that can influence hydrogen bonding and molecular recognition properties. Compounds incorporating the (3R)-piperidin-3-yl motif have established value as key synthetic intermediates. For instance, the closely related tert-butyl N-[(3R)-piperidin-3-yl]carbamate is a known building block in the synthesis of active pharmaceutical ingredients such as Linagliptin and Alogliptin, which are drugs used in the management of type 2 diabetes . This suggests that 1-[(3R)-piperidin-3-yl]-3-propylurea itself holds potential as a versatile precursor or intermediate for the development of novel therapeutics or as a tool compound in biochemical research. Piperidine derivatives are extensively studied for their interactions with the central nervous system, and structural analogs, such as 3-[3-(piperidin-1-yl)propyl]indoles, have been developed as highly selective agonists for serotonin receptors like h5-HT 1D , indicating potential applications in neurological research . The presence of the urea group further enhances its potential for forming specific hydrogen-bonding interactions with enzymes or receptors. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-[(3R)-piperidin-3-yl]-3-propylurea

InChI

InChI=1S/C9H19N3O/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H2,11,12,13)/t8-/m1/s1

InChI Key

ZMJZAMLUWRJLAI-MRVPVSSYSA-N

Isomeric SMILES

CCCNC(=O)N[C@@H]1CCCNC1

Canonical SMILES

CCCNC(=O)NC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R)-piperidin-3-yl]-3-propylurea typically involves the reaction of a piperidine derivative with an isocyanate. One common method involves the use of 3-piperidinol as a starting material, which is then reacted with propyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 1-[(3R)-piperidin-3-yl]-3-propylurea can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(3R)-piperidin-3-yl]-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Differences

The following table summarizes key structural and pharmacological distinctions between 1-[(3R)-piperidin-3-yl]-3-propylurea and analogous compounds:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target/Application Source
1-[(3R)-Piperidin-3-yl]-3-propylurea 185.27 (R)-Piperidin-3-yl, propyl Potential CNS targets (research stage)
Chlorpropamide 276.74 p-Chlorobenzenesulfonyl, propyl Pancreatic β-cell K⁺ channels (SUR1)
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea ~500 (estimated) 4-Fluorophenylpropyl, tetrazole, piperidine Kinase/GPCR modulation (hypothesized)
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) 290.31 3,5-Dimethoxyphenyl, pyrazole Enzyme inhibition (e.g., kinases)
Key Observations:

Chirality : The (R)-enantiomer in 1-[(3R)-piperidin-3-yl]-3-propylurea may confer stereoselective binding advantages over racemic analogs, enhancing target specificity .

Substituent Complexity :

  • Chlorpropamide’s sulfonyl group is critical for binding to sulfonylurea receptors (SUR1) in diabetes therapy .
  • The fluorophenyl and tetrazole groups in the compound from likely improve metabolic stability and mimic carboxylate interactions (tetrazole as a bioisostere) .
  • MK13’s dimethoxyphenyl and pyrazole groups suggest affinity for aromatic-driven targets like kinases .

Piperidine Role : While 1-[(3R)-piperidin-3-yl]-3-propylurea and the compound both incorporate piperidine, the former’s simpler structure may enhance blood-brain barrier (BBB) penetration for CNS applications compared to the latter’s bulkier fluorophenylpropyl chain .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : Fluorinated and sulfonylated analogs (e.g., Chlorpropamide, compound) exhibit prolonged half-lives due to resistance to cytochrome P450 metabolism, whereas the simpler urea scaffold of 1-[(3R)-piperidin-3-yl]-3-propylurea may require structural optimization for stability .

Research Findings and Therapeutic Potential

  • Chlorpropamide : Clinically validated for type 2 diabetes, with an elimination half-life of ~36 hours due to renal clearance limitations .
  • Compound : Tetrazole and fluorophenyl groups correlate with kinase inhibition (e.g., EGFR, IC₅₀ ~50 nM) in cancer models .
  • MK13 : Demonstrates inhibitory activity against CDK2 (IC₅₀ ~0.8 µM), highlighting urea’s versatility in targeting diverse enzymes .

Q & A

Q. What safety protocols are essential when handling 1-[(3R)-piperidin-3-yl]-3-propylurea in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for organic waste .

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